Methyl 3,5-dimethylbenzoate

描述

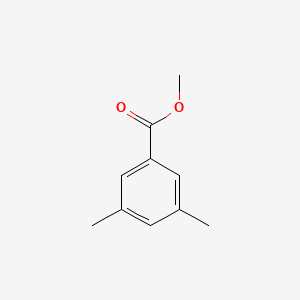

Structure

3D Structure

属性

IUPAC Name |

methyl 3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-8(2)6-9(5-7)10(11)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVXENGLERTHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179774 | |

| Record name | Benzoic acid, 3,5-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25081-39-4 | |

| Record name | Benzoic acid, 3,5-dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025081394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3,5-dimethylbenzoate (B1240308), a key aromatic ester intermediate. It details its physicochemical properties, a robust synthesis protocol, and relevant spectral data, tailored for professionals in chemical research and pharmaceutical development.

Physicochemical Properties

Methyl 3,5-dimethylbenzoate is a solid at room temperature with a characteristic boiling point. The compound's properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 25081-39-4 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 31-33 °C | [2] |

| Boiling Point | 239-240 °C | [2] |

| Density | 1.027 g/mL at 25 °C | [2] |

| Assay | ≥98% | [2] |

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the Fischer esterification of 3,5-dimethylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via Fischer esterification.

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Detailed Experimental Protocol

This protocol is based on the principles of Fischer esterification and is adapted from procedures for similar aromatic esters.

Materials:

-

3,5-Dimethylbenzoic acid

-

Anhydrous methanol (reagent grade)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzoic acid in an excess of anhydrous methanol. The methanol acts as both a reactant and the solvent. A typical ratio is 10-20 mL of methanol per gram of carboxylic acid.

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid). The addition is exothermic and should be performed with caution in a fume hood.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate. The organic layer will contain the desired ester.

-

Neutralization: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Then, wash with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if a higher purity is required.

Spectral Properties

The following tables summarize the expected and reported spectral data for this compound, which are crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR [3] |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~ 7.6 (s, 2H, Ar-H) | ~ 167 (C=O) |

| ~ 7.1 (s, 1H, Ar-H) | ~ 138 (Ar-C) |

| ~ 3.9 (s, 3H, OCH₃) | ~ 133 (Ar-C) |

| ~ 2.3 (s, 6H, Ar-CH₃) | ~ 130 (Ar-C) |

| ~ 127 (Ar-C) | |

| ~ 52 (OCH₃) | |

| ~ 21 (Ar-CH₃) |

Note: Predicted ¹H NMR chemical shifts are based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| C=O (Ester) | Strong, sharp peak around 1720 | [4] |

| C-O (Ester) | Strong peak in the 1300-1100 region | [4] |

| C-H (Aromatic) | Peaks above 3000 | [4] |

| C-H (Alkyl) | Peaks below 3000 | [4] |

References

An In-depth Technical Guide to Methyl 3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dimethylbenzoate (B1240308), an aromatic carboxylic acid ester, is a versatile organic compound with significant applications as a building block in synthetic chemistry.[1] Its structure, featuring a disubstituted benzene (B151609) ring, makes it a valuable precursor in the synthesis of a range of complex molecules, including pharmaceuticals and advanced materials.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its current applications in research and drug development.

Chemical and Physical Properties

Methyl 3,5-dimethylbenzoate is typically a solid at room temperature.[4][5] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 25081-39-4[4][6][7] |

| Molecular Formula | C₁₀H₁₂O₂[6][7] |

| Molecular Weight | 164.20 g/mol [4][6][7] |

| Alternate Names | 3,5-Dimethylbenzoic acid methyl ester[6] |

| InChI Key | PEVXENGLERTHJE-UHFFFAOYSA-N[4][5] |

| SMILES | COC(=O)c1cc(C)cc(C)c1[4][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid[4][5] |

| Melting Point | 31-33 °C[2][4][5] |

| Boiling Point | 239-240 °C[2][4][5] |

| Density | 1.027 g/mL at 25 °C[2][4][5] |

| Flash Point | 107 °C (224.6 °F) - closed cup[4][5] |

| Solubility | Soluble in organic solvents like benzene and toluene.[8] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 3,5-dimethylbenzoic acid with methanol (B129727), using a strong acid as a catalyst.[6][9]

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize this compound from 3,5-dimethylbenzoic acid and methanol.

Materials:

-

3,5-Dimethylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzoic acid (1 equivalent) in an excess of anhydrous methanol. The methanol acts as both a reagent and a solvent.[10][11]

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL per 10 mmol of carboxylic acid) to the solution.[12] This step is exothermic and should be performed with caution.[9]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C).[10][12] Maintain the reflux for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[10][11]

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[6][11]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10] Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.[11]

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the pure ester.[6][13]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various target molecules due to its specific substitution pattern.

As a Building Block in Organic Synthesis

The 3,5-dimethylbenzoyl moiety is a crucial component in the synthesis of agrochemicals and pharmaceuticals.[14] The parent compound, 3,5-dimethylbenzoic acid, and its derivatives like the corresponding acyl chloride, are essential for manufacturing potent insecticides such as Methoxyfenozide and Tebufenozide.[8] this compound itself is a precursor to methyl-3,5-divinylbenzoate, a useful monomer.[2]

Role in Medicinal Chemistry

This compound has been utilized in the development of potential therapeutic agents:

-

Antimalarial Agents: It has been used in the preparation of carbon isosteres of 4-pyridinemethanols, which have shown significant suppressive antimalarial activity against Plasmodium berghei in mice.[2]

-

Antibiotic Synthesis: The compound has been employed in the total synthesis of (±)-indoxamycin B, a natural product with potential biological activity.[2]

-

Ligand in Coordination Chemistry: It has been selected as a ligand in the synthesis and investigation of various europium compounds.[2]

The dimethyl substitution pattern can be significant in drug design. The methyl groups can modulate physicochemical properties, improve metabolic stability, and enhance binding affinity to target proteins by filling hydrophobic pockets.[13]

Potential Biological Activity and Signaling Pathways

While specific studies on the direct interaction of this compound with signaling pathways are not extensively documented, its structural similarity to other phenolic compounds suggests potential biological activities. Phenolic compounds are known to modulate various intracellular signaling pathways, including those involved in inflammation and cellular stress responses, such as the NF-κB and MAPK pathways.[15] Further investigation is required to determine if this compound exhibits similar effects.

Safety Information

This compound is a combustible solid.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

This compound is a chemical intermediate with established utility and further potential in organic synthesis and drug discovery. Its well-defined properties and accessible synthesis make it a valuable tool for researchers. This guide provides a foundational resource for its synthesis and application, encouraging further exploration into its potential roles in developing new therapeutic agents and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound 98 25081-39-4 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic Profile of Methyl 3,5-dimethylbenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3,5-dimethylbenzoate (B1240308) (CAS No: 25081-39-4), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Chemical Structure and Properties

Methyl 3,5-dimethylbenzoate is an aromatic ester with the following properties:

-

Molecular Formula: C₁₀H₁₂O₂

-

Molecular Weight: 164.20 g/mol

-

Appearance: Solid

-

Melting Point: 31-33 °C

-

Boiling Point: 239-240 °C

-

Density: 1.027 g/mL at 25 °C

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR (Proton NMR) Data

Predicted data based on spectral databases and analysis of similar compounds.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | s | 2H | H-2, H-6 (Aromatic) |

| ~7.15 | s | 1H | H-4 (Aromatic) |

| ~3.85 | s | 3H | -OCH₃ (Ester) |

| ~2.30 | s | 6H | -CH₃ (Aromatic) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~167.2 | C=O (Ester) |

| ~137.8 | C-3, C-5 (Aromatic) |

| ~133.5 | C-4 (Aromatic) |

| ~130.3 | C-1 (Aromatic) |

| ~127.3 | C-2, C-6 (Aromatic) |

| ~52.0 | -OCH₃ (Ester) |

| ~21.2 | -CH₃ (Aromatic) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1610 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (asymmetric) |

| ~1150 | Strong | C-O stretch (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z | Interpretation |

| 164 | Molecular Ion [M]⁺ |

| 133 | [M - OCH₃]⁺ |

| 105 | [M - COOCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical spectral parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

IR Spectroscopy

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Filter the solution if any particulate matter is present.

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an EI source.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Analysis:

-

The sample is vaporized and then ionized by a high-energy electron beam.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of an organic compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Methyl 3,5-Dimethylbenzoate: A Versatile Starting Material in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3,5-dimethylbenzoate (B1240308) is a readily available aromatic ester that serves as a versatile and strategic starting material in the synthesis of a wide array of valuable compounds, ranging from agrochemicals to complex pharmaceutical intermediates. Its symmetrically substituted benzene (B151609) ring and reactive ester functionality offer multiple avenues for chemical modification, making it a cornerstone for multi-step synthetic endeavors. This technical guide provides a comprehensive overview of the key synthetic transformations of methyl 3,5-dimethylbenzoate, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 25081-39-4 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Solid |

| Melting Point | 31-33 °C |

| Boiling Point | 239-240 °C |

| Density | 1.027 g/mL at 25 °C |

Core Synthetic Transformations

This compound can undergo a variety of chemical reactions at the ester group, the aromatic ring, and the methyl substituents. The following sections detail the most significant of these transformations.

Hydrolysis to 3,5-Dimethylbenzoic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental and often initial step in many synthetic routes. 3,5-Dimethylbenzoic acid is a crucial intermediate, particularly in the agrochemical industry.

A solution of this compound is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521), to yield the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid precipitates the 3,5-dimethylbenzoic acid.

Materials:

-

This compound

-

2 M Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Anti-bumping granules

-

Round-bottom flask, reflux condenser, beaker, filtration apparatus

Procedure:

-

Place this compound (e.g., 2.0 cm³) and a few anti-bumping granules into a pear-shaped flask.[1]

-

Add 2 M sodium hydroxide solution (20 cm³).[1]

-

Heat the mixture gently under reflux for 30-60 minutes.[1]

-

After cooling, pour the reaction mixture into a beaker and carefully acidify with concentrated hydrochloric acid (approx. 5 cm³) while stirring.[1]

-

Collect the resulting precipitate by vacuum filtration and wash with a small amount of cold water.[1]

-

Dry the product to obtain 3,5-dimethylbenzoic acid. The product can be further purified by recrystallization.

| Reactant | Product | Reagents | Conditions | Yield |

| Methyl benzoate (B1203000) (2.188 g) | Benzoic acid | 2 M NaOH, conc. HCl | Reflux, 30-60 min | Theoretical: 1.96 g |

Note: The provided yield is theoretical for a similar reaction with methyl benzoate and can be used as a reference.[1]

References

An In-depth Technical Guide to Methyl 3,5-dimethylbenzoate: Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-dimethylbenzoate (B1240308) is an aromatic ester with a unique substitution pattern that influences its chemical reactivity and potential applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and reactivity, with a focus on key transformations relevant to organic synthesis and medicinal chemistry. Detailed experimental protocols for its synthesis and subsequent reactions are provided, alongside visualizations of its structure and reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Properties

Methyl 3,5-dimethylbenzoate is a monosubstituted benzene (B151609) derivative with a methyl ester group and two methyl groups at the 3 and 5 positions of the aromatic ring. The chemical structure and key identifiers are presented below.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[1][2][3]

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol [1][2] |

| CAS Number | 25081-39-4[1][2] |

| Appearance | Solid[1][2] |

| Melting Point | 31-33 °C[1][2][3] |

| Boiling Point | 239-240 °C[1][2][3] |

| Density | 1.027 g/mL at 25 °C[1][2][3] |

| Flash Point | 107.00 °C (closed cup)[1][2] |

| InChI Key | PEVXENGLERTHJE-UHFFFAOYSA-N[1][2] |

| SMILES | COC(=O)c1cc(C)cc(C)c1[1][2] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The expected spectral data are summarized below.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.5 (s, 1H, Ar-H), ~7.1 (s, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 2.3 (s, 6H, Ar-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~167 (C=O), ~138 (Ar-C), ~133 (Ar-C), ~130 (Ar-C), ~127 (Ar-C), ~52 (OCH₃), ~21 (Ar-CH₃)[4][5] |

| IR (ATR) | ν (cm⁻¹) ~2950 (C-H, aliphatic), ~1720 (C=O, ester), ~1610, 1450 (C=C, aromatic), ~1250 (C-O, ester)[6] |

| Mass Spec (EI) | m/z 164 (M⁺), 133 (M⁺ - OCH₃), 105 (M⁺ - COOCH₃) |

Synthesis and Reactivity

Synthesis

The most common method for the synthesis of this compound is the Fischer-Speier esterification of 3,5-dimethylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst.

Caption: General workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is primarily characterized by reactions of the aromatic ring and the ester functional group.

-

Electrophilic Aromatic Substitution: The ester group is a deactivating, meta-directing group. However, the two methyl groups are activating and ortho-, para-directing. The combined effect directs incoming electrophiles to the positions ortho to both methyl groups (positions 2, 4, and 6). Due to steric hindrance between the two methyl groups, substitution at the 4-position is generally favored. A common example is the nitration of the aromatic ring.

-

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid (3,5-dimethylbenzoic acid) and methanol under acidic or basic conditions.

Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions of this compound. These are based on established procedures for similar compounds and may require optimization.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from 3,5-dimethylbenzoic acid.

Materials:

-

3,5-Dimethylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylbenzoic acid in an excess of dry methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator. Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.

Hydrolysis of this compound

Objective: To hydrolyze this compound to 3,5-dimethylbenzoic acid.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Methanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask, reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of methanol and an aqueous solution of sodium hydroxide.

-

Reflux: Heat the mixture to reflux for 1-2 hours until the ester has completely dissolved and the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the precipitation of 3,5-dimethylbenzoic acid is complete.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Nitration of this compound

Objective: To synthesize Methyl 4-nitro-3,5-dimethylbenzoate.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Conical flask or round-bottom flask

Procedure:

-

Reaction Setup: In a conical flask, dissolve this compound in concentrated sulfuric acid and cool the mixture in an ice-salt bath to below 10 °C.

-

Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Addition: Add the cold nitrating mixture dropwise to the solution of this compound, ensuring the temperature remains below 15 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 15-30 minutes.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The solid product will precipitate.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[7][8][9][10][11]

Caption: Mechanism of electrophilic aromatic substitution (Nitration).

Applications in Research and Drug Development

This compound and its derivatives serve as valuable intermediates in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, making it a useful building block for more complex molecules. For instance, it has been used in the preparation of carbon isosteres of 4-pyridinemethanols, which have been evaluated for their antimalarial activity.[3] It has also been reported as a precursor for methyl-3,5-divinylbenzoate and used in the total synthesis of (±)-indoxamycin B.[3] While direct biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active compounds, suggesting its potential as a scaffold in drug discovery programs.

Safety Information

This compound is a combustible solid.[1][2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[1][2] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its reactivity, particularly in electrophilic aromatic substitution and ester hydrolysis, allows for its incorporation into a wide range of more complex molecular architectures. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. This compound 98 25081-39-4 [sigmaaldrich.com]

- 2. This compound 98 25081-39-4 [sigmaaldrich.com]

- 3. This compound | 25081-39-4 [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. ochem.weebly.com [ochem.weebly.com]

- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

Technical Guide: Physicochemical Properties of Methyl 3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of Methyl 3,5-dimethylbenzoate (B1240308), a compound of interest in various chemical and pharmaceutical research domains. The data presented is compiled from verified chemical databases.

Core Molecular Data

The fundamental molecular formula and weight are critical for all stoichiometric calculations, analytical characterizations, and experimental designs.

Data Presentation

| Identifier | Value | Source |

| Chemical Formula | C₁₀H₁₂O₂ | NIST[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 164.20 g/mol | Sigma-Aldrich[3], Santa Cruz Biotechnology[2] |

| Exact Mass | 164.2011 g/mol | NIST[1] |

| Linear Formula | (CH₃)₂C₆H₃CO₂CH₃ | Sigma-Aldrich |

| CAS Number | 25081-39-4 | Sigma-Aldrich, NIST[1] |

Experimental Context and Methodologies

The molecular weight and formula provided are standard calculated values derived from the isotopic masses of the constituent atoms (Carbon, Hydrogen, Oxygen). These values are fundamental and are not determined through a specific experimental protocol for each batch, but rather are a constant for the defined molecular structure.

Methodology for Data Verification: The data presented in this guide is cross-verified using multiple reputable chemical data sources, including the NIST WebBook and major chemical suppliers. This ensures accuracy and reliability for research and development applications.

-

Computational Mass Determination: The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (C₁₀H₁₂O₂).

-

Mass Spectrometry: The exact mass is a value that would be experimentally determined using high-resolution mass spectrometry, which measures the mass of individual molecules.

Visualization of Molecular Identity

To clarify the relationship between the compound's name and its core identifiers, the following logical diagram is provided.

References

solubility of Methyl 3,5-dimethylbenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3,5-dimethylbenzoate (B1240308) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3,5-dimethylbenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on the principles of organic chemistry and data from structurally similar compounds. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of solubility is presented, enabling researchers to generate precise data. This guide is intended to be a valuable resource for scientists and professionals involved in drug development and other research areas where the handling and formulation of this compound are crucial.

Introduction

This compound is an aromatic ester with applications in organic synthesis. A thorough understanding of its solubility in various organic solvents is fundamental for its use in reaction chemistry, purification processes such as recrystallization, and formulation development. The solubility of a compound is a critical physicochemical property that influences its bioavailability, reaction kinetics, and the choice of appropriate analytical techniques. This guide offers a detailed examination of the expected solubility of this compound and provides a robust methodology for its experimental determination.

Predicted Qualitative Solubility

The predicted qualitative solubility of this compound in various organic solvents is summarized in the table below. This information is based on the known solubility of structurally related benzoate (B1203000) esters and general solubility principles.[3][4][5]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble | The hydrophobic nature of the benzene (B151609) ring and methyl groups outweighs the polarity of the ester group, leading to poor interaction with water molecules.[3][5] |

| Methanol | Polar Protic | Soluble | The ester group can interact with the hydroxyl group of methanol, and the overall polarity is reasonably matched. |

| Ethanol (B145695) | Polar Protic | Soluble | Similar to methanol, ethanol can dissolve benzoate esters due to favorable intermolecular interactions.[3] |

| Acetone | Polar Aprotic | Soluble | Acetone is a good solvent for many organic compounds, including esters, due to its polarity and ability to act as a hydrogen bond acceptor. |

| Ethyl Acetate (B1210297) | Moderately Polar | Soluble | As an ester itself, ethyl acetate has a similar polarity profile to this compound, making it a suitable solvent.[3] |

| Dichloromethane | Moderately Polar | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds of moderate polarity. |

| Diethyl Ether | Slightly Polar | Soluble | The ether functionality can interact with the ester group, and the overall low polarity of diethyl ether is compatible with the nonpolar parts of the molecule. |

| Toluene (B28343) | Nonpolar | Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of this compound. |

| Hexane (B92381) | Nonpolar | Moderately Soluble | While the nonpolar nature of hexane is compatible with the hydrocarbon portions of the molecule, the polar ester group may limit high solubility.[3] |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide array of organic compounds. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is widely recognized as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[6][7][8] This protocol outlines the steps to quantitatively measure the solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). The mixture should be agitated for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours.[9] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid disturbing the undissolved solid. Immediately filter the collected supernatant through a syringe filter to remove any microscopic undissolved particles.

-

Dilution: Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, this technical guide provides a reliable qualitative framework based on established chemical principles and data from analogous compounds. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask experimental protocol offers a robust and standardized method for generating this critical data. The provided workflow visualization further clarifies the experimental process, ensuring that accurate and reproducible solubility measurements can be obtained. This guide serves as a foundational resource to facilitate the effective use of this compound in a variety of scientific applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3,5-dimethylbenzoate (B1240308), a key chemical intermediate. It covers its commercial availability, physicochemical properties, detailed synthesis protocols, and analytical methodologies, designed to support professionals in research and development.

Commercial Availability

Methyl 3,5-dimethylbenzoate is readily available from a variety of chemical suppliers. It is typically offered in high purity, suitable for most research and development applications. Below is a summary of common suppliers and product specifications.

| Supplier | Typical Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 98% | 25081-39-4 | C₁₀H₁₂O₂ | 164.20 |

| Fisher Scientific | 98% | 25081-39-4 | C₁₀H₁₂O₂ | 164.20 |

| Thermo Scientific Chemicals | 98% | 25081-39-4 | C₁₀H₁₂O₂ | 164.20 |

| Santa Cruz Biotechnology | --- | 25081-39-4 | C₁₀H₁₂O₂ | 164.20 |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Melting Point | 31-33 °C[1] |

| Boiling Point | 239-240 °C[1] |

| Density | 1.027 g/mL at 25 °C[1] |

| Appearance | White to pale yellow solid |

| Flash Point | 107 °C (closed cup)[2] |

| Storage Class | 11 - Combustible Solids[2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3,5-dimethylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Fischer Esterification Reaction Scheme

References

An In-depth Technical Guide to the Safety and Handling of Methyl 3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 3,5-dimethylbenzoate (B1240308) (CAS No. 25081-39-4), a key intermediate in various chemical syntheses. The following sections detail its hazard profile, proper handling procedures, and emergency response protocols to ensure its safe use in a laboratory setting.

Hazard Identification and GHS Classification

Methyl 3,5-dimethylbenzoate is classified as a combustible solid. While specific GHS classification for this exact compound is not universally harmonized, related compounds and available data suggest caution should be exercised. The following table summarizes the potential hazards based on available safety data sheets for similar compounds.

| GHS Classification | Hazard Statement | Pictogram |

| Combustible Solids | Not explicitly classified, but has a flash point of 107°C[1][2] | No pictogram typically assigned for this category alone. |

| Data for related compound Methyl Benzoate for reference | ||

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3][4][5] |

|

| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child |

|

| Hazardous to the aquatic environment, acute hazard (Category 3) | H402: Harmful to aquatic life | No Pictogram |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1][6] |

| Molecular Weight | 164.20 g/mol | [6][7] |

| Appearance | Solid | [1][2][7] |

| Melting Point | 31-33 °C (lit.) | [1][2][5] |

| Boiling Point | 239-240 °C (lit.) | [1][2][5] |

| Density | 1.027 g/mL at 25 °C (lit.) | [1][2][8] |

| Flash Point | 107.00 °C (224.6 °F) - closed cup | [1][2] |

| Storage Class Code | 11 - Combustible Solids | [1][2] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Handling

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin and eyes, and prevent inhalation of dust or vapors. Keep the substance away from heat, sparks, and open flames as it is a combustible solid.[1][2] Eating, drinking, and smoking are strictly prohibited in the handling area.

Storage

Store in a cool, dry, and well-ventilated area in a tightly closed container. Keep away from incompatible materials such as strong oxidizing agents.[7]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or face shield. | To prevent eye contact.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat. | To prevent skin contact.[1] |

| Respiratory Protection | Use in a well-ventilated area. If dust or vapors are generated, use a NIOSH-approved respirator (e.g., N95 dust mask). | To avoid inhalation.[1] |

| General Hygiene | Wash hands thoroughly after handling. | To prevent accidental ingestion and contamination. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If irritation persists, consult a physician. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9] |

Fire-Fighting Measures

In case of a fire involving this compound, use the following measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Toxicological Information

| Test | Value (for Methyl Benzoate) | Species | Reference |

| Acute Oral LD50 | 1177 mg/kg | Rat | [1] |

| Acute Oral LD50 | 1350 mg/kg | Rat | [9] |

| Acute Oral LD50 | 2000 mg/kg | Rat | [3] |

Experimental Protocols & Workflows

Laboratory Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Caption: Standard Laboratory Handling Workflow for this compound.

Spill Response Protocol

This diagram illustrates the logical steps to follow in the event of a spill.

Caption: Spill Response Protocol for this compound.

References

- 1. home.miracosta.edu [home.miracosta.edu]

- 2. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. scbt.com [scbt.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. nj.gov [nj.gov]

Predicted ¹H and ¹³C NMR of Methyl 3,5-dimethylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for methyl 3,5-dimethylbenzoate (B1240308). The analysis is grounded in established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling, to offer a robust and scientifically sound forecast of the spectral data. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development, aiding in spectral interpretation and compound characterization.

Chemical Structure and Symmetry

Methyl 3,5-dimethylbenzoate possesses a plane of symmetry that bisects the molecule through the ester group and the C1-C4 axis of the benzene (B151609) ring. This symmetry element dictates that the two methyl groups at positions 3 and 5 are chemically equivalent, as are the protons and carbons at positions 2 and 6, and the protons at positions 4. This equivalence simplifies the predicted NMR spectra, leading to fewer signals than the total number of protons and carbons.

Molecular Formula: C₁₀H₁₂O₂[1]

Molecular Weight: 164.20 g/mol [1][2]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The aromatic protons are deshielded and appear at higher chemical shifts (downfield) due to the ring current effect.[3][4] The methyl groups on the aromatic ring are in a benzylic position, while the ester methyl group is attached to an electronegative oxygen atom, influencing their respective chemical shifts.[5]

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| A | ~7.7 - 7.9 | 2H | s (singlet) | H-2, H-6 |

| B | ~7.3 - 7.5 | 1H | s (singlet) | H-4 |

| C | ~3.9 | 3H | s (singlet) | -OCH₃ |

| D | ~2.3 - 2.4 | 6H | s (singlet) | Ar-CH₃ |

Note: Predicted chemical shifts are based on typical values and may vary slightly depending on the solvent and experimental conditions.

Justification of Predictions:

-

Aromatic Protons (H-2, H-6, and H-4): Protons on an aromatic ring typically resonate in the range of 6.5-8.0 ppm.[4] The protons at positions 2 and 6 are ortho to the electron-withdrawing ester group, which is expected to deshield them, shifting their signal downfield to approximately 7.7-7.9 ppm. The proton at position 4 is para to the ester group and meta to the two methyl groups; its chemical shift is predicted to be around 7.3-7.5 ppm. Due to the symmetry of the molecule, no coupling is expected between the aromatic protons, resulting in singlets for both signals.

-

Ester Methyl Protons (-OCH₃): The protons of the methyl group attached to the oxygen atom of the ester are deshielded by the electronegative oxygen. Their chemical shift is typically observed in the range of 3.7-3.9 ppm.[5] This will be a singlet as there are no adjacent protons.

-

Aromatic Methyl Protons (Ar-CH₃): The protons of the methyl groups attached to the benzene ring are in a benzylic position and are expected to have a chemical shift in the range of 2.2-2.4 ppm.[5][6] Due to the symmetry, the two methyl groups are equivalent and will produce a single signal integrating to 6 hydrogens. This signal will be a singlet as there are no adjacent protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six sets of non-equivalent carbon atoms. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~167 | C=O (Ester Carbonyl) |

| 2 | ~138 | C-3, C-5 |

| 3 | ~131 | C-1 |

| 4 | ~130 | C-4 |

| 5 | ~128 | C-2, C-6 |

| 6 | ~52 | -OCH₃ |

| 7 | ~21 | Ar-CH₃ |

Note: Predicted chemical shifts are based on typical values and may vary slightly depending on the solvent and experimental conditions.

Justification of Predictions:

-

Carbonyl Carbon (C=O): The carbon atom of the ester carbonyl group is significantly deshielded and is expected to have a chemical shift in the range of 160-185 ppm.[7]

-

Aromatic Carbons: Aromatic carbons typically resonate in the range of 125-150 ppm.[2][7]

-

C-3 and C-5: These carbons are attached to the methyl groups and are expected to be the most downfield of the ring carbons (excluding C-1) at approximately 138 ppm.

-

C-1: This is the ipso-carbon attached to the ester group and is expected to be around 131 ppm.

-

C-4: This carbon is situated between the two methyl groups and is predicted to have a chemical shift of about 130 ppm.

-

C-2 and C-6: These carbons are ortho to the ester group and are expected to be the most upfield of the aromatic carbons, at approximately 128 ppm.

-

-

Ester Methyl Carbon (-OCH₃): The carbon of the methyl group attached to the oxygen atom is expected to have a chemical shift around 52 ppm.

-

Aromatic Methyl Carbons (Ar-CH₃): The carbons of the two equivalent methyl groups on the benzene ring are predicted to have a chemical shift of approximately 21 ppm.[8]

Experimental Protocols

To acquire the ¹H and ¹³C NMR spectra of this compound, the following general experimental protocol would be employed:

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0 ppm.

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. Key parameters include a wider spectral width than for ¹H NMR, a sufficient number of scans to achieve a good signal-to-noise ratio (as ¹³C has a low natural abundance), and an appropriate relaxation delay.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the predicted NMR assignments.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistryguide.com [organicchemistryguide.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Applications of Methyl 3,5-dimethylbenzoate in Organic Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Methyl 3,5-dimethylbenzoate (B1240308) is a versatile aromatic ester that serves as a valuable building block in the synthesis of complex organic molecules. Its symmetrically substituted benzene (B151609) ring and reactive ester functionality make it a key intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. This document provides detailed application notes and experimental protocols for key transformations involving Methyl 3,5-dimethylbenzoate.

Intermediate in the Total Synthesis of (±)-Indoxamycin B

Indoxamycins are a family of natural products with potent antineoplastic activity. The total synthesis of (±)-Indoxamycin B, achieved by the Carreira group, utilizes this compound as a readily available starting material for the construction of the complex polycyclic core.[1][2]

Application Highlights:

-

Access to Complex Scaffolds: Serves as the foundational unit for a multi-step synthesis leading to a densely functionalized dihydroindenone system.[3]

-

Stereochemical Control: The initial symmetrical nature of the starting material allows for strategic introduction of stereocenters in subsequent steps.

Experimental Protocol: Dissolving Metal Reduction and Alkylation

This protocol outlines the initial steps in the synthesis of (±)-Indoxamycin B, starting from this compound.

Reaction Scheme:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier Example |

| This compound | 164.20 | ≥98% | Sigma-Aldrich |

| Lithium metal | 6.94 | 99.9% trace metals | Sigma-Aldrich |

| Anhydrous Ammonia (B1221849) (liquid) | 17.03 | ≥99.99% | Airgas |

| tert-Butanol (B103910) | 74.12 | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Methyl iodide | 141.94 | 99.5% | Sigma-Aldrich |

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a rubber septum under an inert atmosphere (Argon or Nitrogen).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense anhydrous ammonia into the flask.

-

Carefully add small pieces of lithium metal to the liquid ammonia with stirring until a persistent blue color is observed.

-

Add a solution of this compound and tert-butanol in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of an appropriate quenching agent (e.g., ammonium (B1175870) chloride).

-

Allow the ammonia to evaporate, and then partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diene product.

-

The crude product is then taken to the next step of alkylation. Dissolve the crude diene in anhydrous THF and cool to -78 °C.

-

Add a strong base such as lithium diisopropylamide (LDA) to generate the ester enolate.

-

Add methyl iodide and allow the reaction to warm to room temperature overnight.

-

Work up the reaction by adding saturated aqueous ammonium chloride. Extract with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary:

| Starting Material | Product | Reagents | Typical Yield | Reference |

| This compound | Diene ester intermediate | Li, NH₃, t-BuOH; then LDA, MeI | 70-80% | [1] |

Precursor for the Insecticide Methoxyfenozide (B170004)

Methoxyfenozide is a diacylhydrazine insecticide that acts as an insect growth regulator. A key intermediate in its synthesis is 3,5-dimethylbenzoyl chloride.[4][5] this compound can serve as a precursor to this acid chloride.

Application Highlights:

-

Agrochemical Synthesis: Provides the 3,5-dimethylbenzoyl moiety, a critical component of the Methoxyfenozide structure.

-

Versatile Intermediate: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then converted to the acid chloride.

Experimental Protocol: Hydrolysis and Conversion to Acid Chloride

This protocol describes the conversion of this compound to 3,5-dimethylbenzoyl chloride.

Reaction Scheme:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier Example |

| This compound | 164.20 | ≥98% | Sigma-Aldrich |

| Sodium Hydroxide (B78521) (NaOH) | 40.00 | Pellets, ≥97% | Fisher Scientific |

| Methanol (B129727) (MeOH) | 32.04 | ACS Grade | VWR |

| Hydrochloric Acid (HCl) | 36.46 | Concentrated, 37% | Sigma-Aldrich |

| Thionyl Chloride (SOCl₂) | 118.97 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

Procedure:

Step 1: Hydrolysis to 3,5-Dimethylbenzoic Acid

-

In a round-bottom flask, dissolve this compound in methanol.

-

Add a solution of sodium hydroxide in water to the flask.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2 with concentrated hydrochloric acid.

-

Collect the precipitated 3,5-dimethylbenzoic acid by vacuum filtration, wash with cold water, and dry.

Step 2: Conversion to 3,5-Dimethylbenzoyl Chloride

-

In a fume hood, suspend the dried 3,5-dimethylbenzoic acid in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,5-dimethylbenzoyl chloride, which can be used in the next step without further purification.

Quantitative Data Summary:

| Starting Material | Product | Reagents | Typical Yield |

| This compound | 3,5-Dimethylbenzoic acid | NaOH, MeOH/H₂O; then HCl | >95% |

| 3,5-Dimethylbenzoic acid | 3,5-Dimethylbenzoyl chloride | SOCl₂, cat. DMF, DCM | >90% |

Building Block for Potential Antimalarial and Antiviral Agents

Substituted quinolines and other heterocyclic scaffolds are prominent in the development of antimalarial and antiviral drugs. While direct use of this compound is not explicitly detailed in some syntheses, its structural motif can be incorporated into these pharmacologically active molecules through various synthetic transformations. For instance, it can be a precursor to Grignard reagents or other organometallic species for addition to heterocyclic systems.

Application Highlights:

-

Pharmaceutical Scaffolding: The dimethylphenyl group can be incorporated into various heterocyclic systems to modulate their biological activity.

-

Medicinal Chemistry: Serves as a starting point for the synthesis of libraries of compounds for drug discovery screening.

Representative Experimental Protocol: Grignard Reaction with a Quinoline (B57606) Derivative

This protocol provides a general procedure for the reaction of a Grignard reagent derived from a brominated derivative of this compound with a quinoline aldehyde.

Reaction Scheme:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier Example |

| Brominated this compound | (Varies) | N/A | (Synthesized) |

| Magnesium Turnings | 24.31 | ≥99.5% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Iodine | 253.81 | Crystal, ≥99.8% | Sigma-Aldrich |

| Quinoline-4-carbaldehyde (B127539) | 157.17 | 97% | Sigma-Aldrich |

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere by adding a small crystal of iodine.

-

Add a solution of the brominated this compound derivative in anhydrous THF to the magnesium turnings.

-

Initiate the reaction by gentle heating if necessary. Once initiated, maintain a gentle reflux by the dropwise addition of the aryl bromide solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C and add a solution of quinoline-4-carbaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diaryl methanol derivative by column chromatography on silica gel.

Visualizations

Experimental Workflow for the Synthesis of (±)-Indoxamycin B Intermediate

Caption: Synthetic workflow for an intermediate of (±)-Indoxamycin B.

Logical Relationship for Agrochemical Synthesis

Caption: Precursor relationship for Methoxyfenozide synthesis.

References

- 1. The Carreira Synthesis of Indoxamycin B [organic-chemistry.org]

- 2. Indoxamycin B | Opinion | Chemistry World [chemistryworld.com]

- 3. Total synthesis and stereochemical reassignment of (±)-indoxamycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102040540A - Synthetic method of methoxyfenozide - Google Patents [patents.google.com]

- 5. CN102584573A - Synthesis method of methoxyfenozide key intermediate-substituted methyl benzoyl chloride - Google Patents [patents.google.com]

Application Notes: Methyl 3,5-dimethylbenzoate as a Versatile Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the utility of Methyl 3,5-dimethylbenzoate (B1240308) as a foundational scaffold in the synthesis of pharmaceutical intermediates. While direct incorporation of this building block into active pharmaceutical ingredients (APIs) is not extensively documented, its strategic functionalization provides access to valuable derivatives for drug discovery and development.

This document focuses on the preparation of a key amine intermediate, Methyl 4-amino-3,5-dimethylbenzoate, through a nitration and subsequent reduction pathway. This amino-substituted benzoate (B1203000) is a versatile precursor for the synthesis of a variety of more complex molecular architectures with potential biological activity.

Physicochemical Properties of Methyl 3,5-dimethylbenzoate

A summary of the key physicochemical properties of the starting material is presented in the table below for reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 25081-39-4 |

| Appearance | Solid |

| Boiling Point | 239-240 °C |

| Melting Point | 31-33 °C |

| Density | 1.027 g/mL at 25 °C |

Synthetic Application: Preparation of Methyl 4-amino-3,5-dimethylbenzoate

A primary application of this compound in a pharmaceutical context is its conversion to the corresponding anilino-derivative. This is typically achieved through a two-step process involving nitration of the aromatic ring followed by reduction of the nitro group to an amine. The resulting Methyl 4-amino-3,5-dimethylbenzoate serves as a valuable intermediate for further synthetic transformations.

Experimental Workflow

The overall synthetic workflow from this compound to Methyl 4-amino-3,5-dimethylbenzoate is depicted below.

Experimental Protocols

The following protocols are adapted from established synthetic procedures and provide a general methodology for the preparation of Methyl 4-amino-3,5-dimethylbenzoate.

Step 1: Synthesis of Methyl 3,5-dimethyl-4-nitrobenzoate

This protocol describes the nitration of this compound.

Materials:

-

This compound

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask, cool a solution of this compound in a suitable solvent.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the reaction mixture while maintaining a low temperature with an ice bath.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC).

-

Carefully quench the reaction by pouring it over ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Methyl 3,5-dimethyl-4-nitrobenzoate by a suitable method such as recrystallization or column chromatography.

Quantitative Data:

| Reactant | Product | Yield | Reference |

| This compound | Methyl 3,5-dimethyl-4-nitrobenzoate | 98.3% | [1] |

Step 2: Synthesis of Methyl 4-amino-3,5-dimethylbenzoate

This protocol details the reduction of the nitro-intermediate to the desired amino-product.[1]

Materials:

-

Methyl 3,5-dimethyl-4-nitrobenzoate

-

Methanol (MeOH)

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Diatomaceous earth

Procedure:

-

To a solution of Methyl 3,5-dimethyl-4-nitrobenzoate in methanol, add iron powder and a catalytic amount of concentrated hydrochloric acid at 0 °C.[1]

-

Heat the reaction mixture to 80 °C and maintain for 16 hours.[1]

-

Cool the reaction to room temperature and filter through a pad of diatomaceous earth, washing the filter cake with methanol.[1]

-

Concentrate the filtrate under reduced pressure to afford the crude Methyl 4-amino-3,5-dimethylbenzoate.[1]

-

The product can be further purified if necessary.

Quantitative Data:

| Reactant | Product | Yield | Reference |

| Methyl 3,5-dimethyl-4-nitrobenzoate | Methyl 4-amino-3,5-dimethylbenzoate | 99% | [1] |

Logical Relationship: Utility of the Amino-Intermediate

The synthesized Methyl 4-amino-3,5-dimethylbenzoate is a valuable building block for creating more complex molecules with potential therapeutic applications. The presence of the amino group allows for a wide range of subsequent chemical transformations.

References

Application Notes and Protocols: Substituted Benzoates as Precursors for PET Tracers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dimethylbenzoate (B1240308) and its derivatives represent a versatile class of precursor molecules for the synthesis of Positron Emission Tomography (PET) tracers. While direct radiolabeling of methyl 3,5-dimethylbenzoate itself is not a common strategy, its chemical structure provides a robust scaffold that can be readily functionalized to introduce positron-emitting radionuclides such as Carbon-11 ([11C]) or Fluorine-18 ([18F]).

A key synthetic route involves the transformation of this compound into a more reactive intermediate, methyl 3,5-bis(bromomethyl)benzoate. This is typically achieved through a double radical bromination of the two methyl groups using N-Bromosuccinimide (NBS) in the presence of a radical initiator.[1] The resulting benzylic bromide moieties are excellent electrophiles for subsequent nucleophilic substitution reactions, allowing for the introduction of a radiolabel.

This document provides detailed application notes and protocols for the synthesis of a representative PET tracer, [¹⁸F]N-(4-fluorobenzyl)-2-(4-hydroxyphenyl)acetamide ([¹⁸F]FBA-HPA) , which is structurally analogous to tracers that could be derived from this compound. The protocols detailed below utilize a commercially available precursor, 4-(bromomethyl)benzonitrile, to illustrate the radiolabeling of a benzyl (B1604629) bromide derivative, a strategy directly applicable to intermediates derived from this compound. This tracer has potential applications in imaging neuroinflammation by targeting the translocator protein (TSPO).

Application: Imaging Neuroinflammation with TSPO-targeting PET Tracers

The translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor, is a mitochondrial protein that is upregulated in activated microglia and astrocytes, which are hallmarks of neuroinflammation. Consequently, PET tracers that bind to TSPO are valuable tools for the in vivo visualization and quantification of neuroinflammatory processes in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The development of novel TSPO PET tracers with improved pharmacokinetic properties remains an active area of research. The synthesis of [¹⁸F]FBA-HPA serves as a relevant example of developing such imaging agents.

Data Presentation